

# Application Notes and Protocols: Asymmetric Petasis Reaction Catalyzed by BINOL

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for conducting the asymmetric Petasis reaction catalyzed by 1,1'-bi-2-naphthol (**BINOL**) and its derivatives. This powerful three-component reaction offers an efficient method for the synthesis of chiral amines and amino acids, which are crucial building blocks in pharmaceutical and agrochemical research.

## Introduction

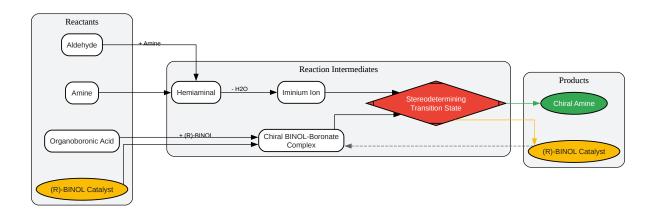
The Petasis reaction, a borono-Mannich reaction, is a multicomponent condensation of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. The development of an asymmetric variant using chiral catalysts has significantly enhanced its utility, allowing for the stereocontrolled synthesis of valuable chiral molecules. **BINOL** and its derivatives have emerged as effective organocatalysts for inducing high enantioselectivity in this transformation. The reaction is particularly noteworthy for its operational simplicity, broad substrate scope, and high atom economy.[1][2][3]

## Reaction Mechanism and the Role of BINOL

The currently accepted mechanism for the **BINOL**-catalyzed asymmetric Petasis reaction involves the formation of a chiral boronate ester intermediate. The reaction commences with the condensation of the aldehyde and amine to form a hemiaminal, which is in equilibrium with the corresponding iminium ion. The **BINOL** catalyst reacts with the organoboronic acid to form



a chiral boronate complex. This complex then coordinates with the iminium ion, facilitating the enantioselective transfer of the organic group from the boron to the iminium carbon. The **BINOL** catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][4][5] Density Functional Theory (DFT) calculations have suggested that **BINOL** accelerates the rate-determining step by forming a B(IV) chelate, which facilitates the loss of water from the hemiaminal to generate the iminium cation.[5] The stereochemical outcome is dictated by the chiral environment created by the **BINOL** ligand, with hydrogen bonding interactions directing the nucleophilic addition to a specific face of the iminium ion.[4][5]



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Caption: Proposed mechanism for the **BINOL**-catalyzed asymmetric Petasis reaction.

## **Quantitative Data Summary**

The following tables summarize the reaction conditions and outcomes for various substrates in the asymmetric Petasis reaction catalyzed by **BINOL** and its derivatives.



Table 1: Asymmetric Petasis Reaction of Salicylaldehydes, Amines, and Organoboronic Acids[1][6]

Entry	Salicyl aldehy de	Amine	Organ oboro nic Acid	Cataly st (mol%)	Solven t	Temp (°C)	Yield (%)	ee (%)
1	Salicyla Idehyde	Morphol ine	4- Methox yphenyl boronic acid	(R)- BINOL (20)	Mesityl ene	0	87	53
2	5- Nitrosali cylalde hyde	Morphol ine	4- Methox yphenyl boronic acid	(R)- BINOL (20)	Mesityl ene	0	75	68
3	5- Methox ysalicyl aldehyd e	Piperidi ne	Phenylb oronic acid	(R)- BINOL (20)	Mesityl ene	0	82	40
4	Salicyla Idehyde	Pyrrolidi ne	Vinylbor onic acid dibutyl ester	(R)- BINOL (20)	Mesityl ene	0	65	86

Table 2: Asymmetric Petasis Reaction for the Synthesis of  $\alpha$ -Amino Esters[1][7]



Entry	Aldehy de	Amine	Boron ate	Cataly st (mol%)	Solven t	Temp (°C)	Yield (%)	ee (%)
1	Ethyl glyoxyla te	Dibenzy lamine	Potassi um vinyltrifl uorobor ate	(R)- BINOL derivati ve (10)	CH2Cl2	RT	78	75
2	Ethyl glyoxyla te	N- Allylanili ne	Potassi um (E)- prop-1- en-1- yltrifluor oborate	(R)- BINOL derivati ve (10)	CH2Cl2	RT	82	82
3	Ethyl glyoxyla te	Dibenzy lamine	Potassi um (thiophe n-2- yl)trifluo roborat e	(R)- BINOL derivati ve (10)	CH2Cl2	RT	75	72

Table 3: Asymmetric Petasis Borono-Mannich Allylation Reaction[8]



Entry	Aldehyd e	Amine	Allylbor onate	Catalyst (mol%)	Conditi ons	Yield (%)	er
1	Benzalde hyde	p- Anisidine	Allyldioxa borolane	(S)-3,3'- Ph2- BINOL (2)	Microwav e, 80°C, 1h	99	98:2
2	4- Chlorobe nzaldehy de	p- Anisidine	Allyldioxa borolane	(S)-3,3'- Ph2- BINOL (2)	Microwav e, 80°C, 1h	95	98:2
3	2- Naphthal dehyde	Benzyla mine	Allyldioxa borolane	(S)-3,3'- Ph2- BINOL (4)	80°C, 12h	91	97:3
4	Cyclohex anecarbo xaldehyd e	p- Anisidine	Allyldioxa borolane	(S)-3,3'- Ph2- BINOL (2)	Microwav e, 80°C, 1h	93	99:1

# **Experimental Protocols**

Below are general protocols for performing the **BINOL**-catalyzed asymmetric Petasis reaction. These should be adapted based on the specific substrates and catalyst used.

# General Protocol for the Asymmetric Petasis Reaction of Salicylaldehydes

#### Materials:

- Salicylaldehyde derivative
- · Secondary amine
- Organoboronic acid or boronate ester



- (R)- or (S)-BINOL
- Anhydrous solvent (e.g., mesitylene, toluene)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware

#### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the salicylaldehyde derivative (1.0 mmol), the secondary amine (1.2 mmol), and the organoboronic acid (1.5 mmol).
- Add the (R)- or (S)-BINOL catalyst (0.2 mmol, 20 mol%).
- Add anhydrous solvent (5 mL).
- Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
- Extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).
- Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

# General Protocol for the Asymmetric Petasis Borono-Mannich Allylation

Materials:

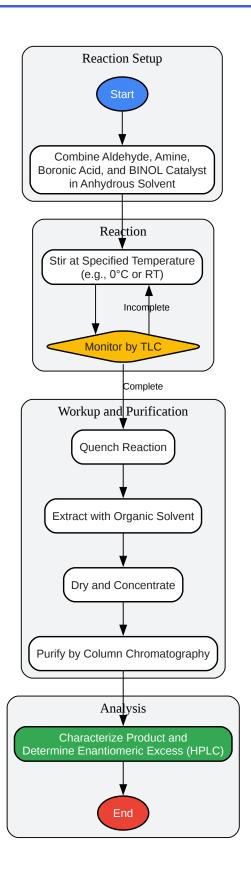


- Aldehyde
- Amine
- Allyldioxaborolane
- Chiral biphenol catalyst (e.g., 3,3'-Ph2-**BINOL**)
- Anhydrous solvent (e.g., toluene)
- Microwave reactor or conventional heating setup
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- In a microwave vial, combine the aldehyde (0.2 mmol) and the amine (0.2 mmol) in anhydrous solvent (1.0 mL).
- Heat the mixture to 80 °C for 30 minutes to facilitate imine formation.
- Cool the mixture to room temperature and add the chiral biphenol catalyst (0.004 mmol, 2 mol%) and the allyldioxaborolane (0.3 mmol).
- Seal the vial and heat in a microwave reactor at 80 °C for 1 hour.
- After cooling, concentrate the reaction mixture in vacuo.
- Purify the residue by flash column chromatography to afford the chiral homoallylic amine.
- Determine the enantiomeric ratio (er) by chiral HPLC or Supercritical Fluid Chromatography (SFC).





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Caption: General experimental workflow for the BINOL-catalyzed Petasis reaction.



## **Applications in Drug Development**

The chiral amine and amino acid derivatives synthesized via the asymmetric Petasis reaction are valuable intermediates in the synthesis of pharmaceuticals and biologically active compounds.[9] For example, this methodology has been applied to the synthesis of  $\alpha$ -amino acids, which are fundamental components of peptides and proteins, and homoallylic amines, which are versatile building blocks in natural product synthesis.[8] The ability to generate stereochemically defined centers in a single step from readily available starting materials makes this reaction highly attractive for the construction of complex molecular scaffolds in drug discovery programs.[1]

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